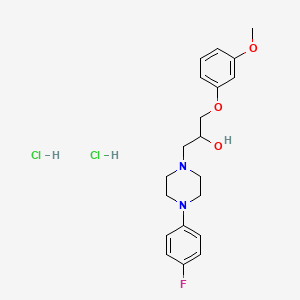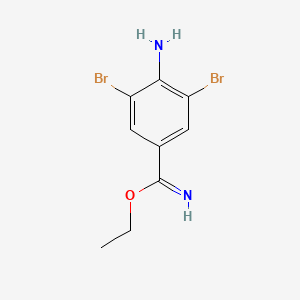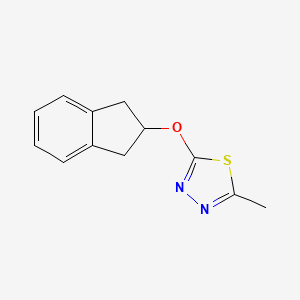![molecular formula C15H14N4O4S B2506888 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2108711-39-1](/img/structure/B2506888.png)
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a complex molecule that appears to be a derivative of pyrimidine-dione. While the provided papers do not directly discuss this specific compound, they do provide insight into related chemical structures and synthesis methods that can be informative. The compound likely possesses a pyrimidine-dione core, which is a common feature in various pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of related compounds, such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, has been reported to be achieved through a novel one-pot synthesis. This method involves a five-component reaction using hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate, catalyzed by both heterogeneous and homogeneous catalysis in water . This greener synthesis approach in water suggests that similar methods could potentially be applied to the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound of interest is likely to be complex, with multiple heterocyclic rings including an oxadiazole and a thienyl group attached to a furo[3,4-d]pyrimidine-2,5-dione framework. The presence of these heterocycles indicates potential for varied biological activity, as these structures are often seen in pharmacologically active compounds. The synthesis of related oxadiazolo[3,4-d]pyrimidine-diones has been achieved through oxidative intramolecular cyclization, which could be relevant for understanding the molecular structure and potential synthesis pathways of the target compound .
Chemical Reactions Analysis
The related 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides have been shown to generate nitric oxide (NO) and NO-related species in the presence of thiols under physiological conditions . This reactivity is significant as it suggests that the compound may also have the ability to release NO or engage in similar chemical reactions, given the structural similarity in the oxadiazole moiety. The generation of NO is a valuable property in medicinal chemistry, as it plays a crucial role in various physiological processes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature and may possess moderate solubility in water based on the solubility profiles of similar heterocyclic compounds. The presence of multiple heteroatoms within the structure suggests potential for hydrogen bonding and other intermolecular interactions, which would influence its solubility and melting point. The compound's stability and reactivity would be influenced by the presence of the oxadiazole and furo[3,4-d]pyrimidine moieties, as these structures can impact the electron distribution and chemical behavior of the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One application of compounds related to 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is in the field of antimicrobial activity. For example, Vlasov et al. (2015) synthesized a similar compound and found it to have activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, similar to the effects of Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Chemical Synthesis and Characterization
Elneairy et al. (2006) focused on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related compounds. Their work is essential for understanding the chemical properties and potential applications of such complex heterocyclic compounds (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Nucleoside Synthesis
El‐Barbary et al. (1995) reported on the synthesis of nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This research is significant for the development of novel nucleosides, which can have implications in medicinal chemistry and drug development (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Antiprotozoal Activity
Dürüst et al. (2012) explored the antiprotozoal and anti-cancer activities of oxadiazole and triazole-containing heterocyclic compounds. Their work contributes to the understanding of the therapeutic potential of such compounds in treating protozoal infections and cancer (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity. This suggests potential applications in the development of antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications, and their derivatives have shown favorable properties. Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .
Propiedades
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-11-16-10(18-23-11)6-19-8-7-22-14(20)12(8)13(17-15(19)21)9-4-3-5-24-9/h3-5,13H,2,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCBVXIKSNECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)



![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)


![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)